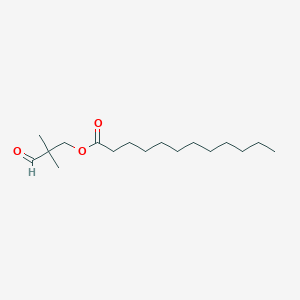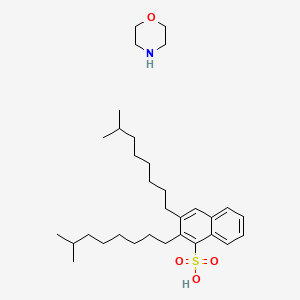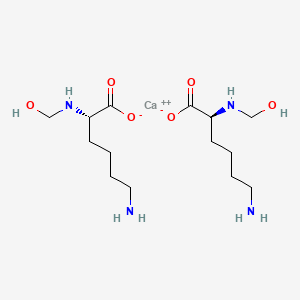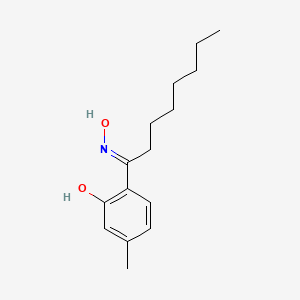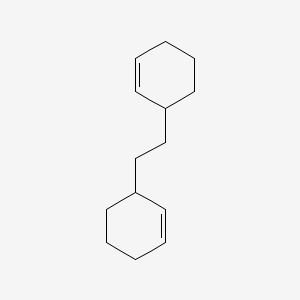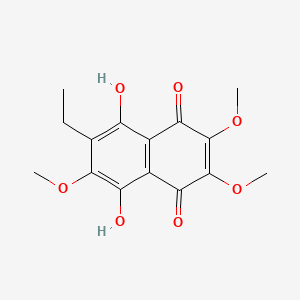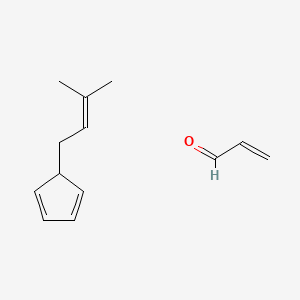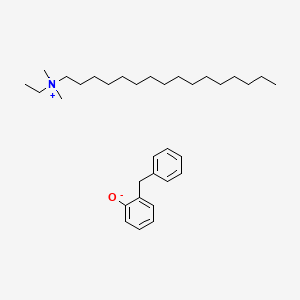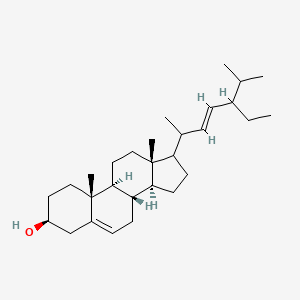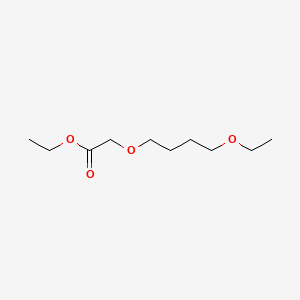
Ethyl (4-ethoxybutoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-ethoxybutoxy)acetate is an organic compound belonging to the ester family. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, an ethoxybutoxy group, and an acetate group. It is commonly used as a solvent in various industrial applications due to its effective solvency properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (4-ethoxybutoxy)acetate can be synthesized through the esterification reaction between acetic acid and 4-ethoxybutanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction scheme is as follows:
CH3COOH+CH3CH2CH2CH2OCH2CH2OH→CH3COOCH2CH2CH2CH2OCH2CH2CH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes such as reactive distillation. This method integrates the reaction and separation steps, enhancing the efficiency and yield of the ester. The process typically involves the use of a distillation column where the reactants are fed, and the ester is continuously removed as it forms, preventing the reverse reaction and driving the equilibrium towards the product side.
化学反应分析
Types of Reactions
Ethyl (4-ethoxybutoxy)acetate, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to acetic acid and 4-ethoxybutanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Acetic acid and 4-ethoxybutanol.
Reduction: Ethanol and 4-ethoxybutanol.
Transesterification: A different ester and an alcohol.
科学研究应用
Ethyl (4-ethoxybutoxy)acetate is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, adhesives, and inks due to its excellent solvency properties.
作用机制
The mechanism of action of ethyl (4-ethoxybutoxy)acetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating chemical reactions, and enhancing the solubility of hydrophobic substances. The pathways involved include the dissolution of solutes and the stabilization of reaction intermediates.
相似化合物的比较
Similar Compounds
- Ethyl acetate
- Butyl acetate
- Methyl butyrate
Comparison
Ethyl (4-ethoxybutoxy)acetate is unique due to its longer and more complex alkoxy chain compared to simpler esters like ethyl acetate and butyl acetate. This structural difference imparts distinct solvency properties, making it suitable for specific industrial applications where other esters may not be as effective.
属性
CAS 编号 |
3938-92-9 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC 名称 |
ethyl 2-(4-ethoxybutoxy)acetate |
InChI |
InChI=1S/C10H20O4/c1-3-12-7-5-6-8-13-9-10(11)14-4-2/h3-9H2,1-2H3 |
InChI 键 |
NCIOMUMYOHMWLR-UHFFFAOYSA-N |
规范 SMILES |
CCOCCCCOCC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


